5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción
5-Amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which shares structural similarities with purine analogs. Pyrazolo[3,4-d]pyrimidines are pharmacologically significant due to their diverse biological activities, including antiviral, antifungal, and antiproliferative properties . The target compound’s 5-amino and 1-benzyl substituents may enhance its interaction with biological targets, warranting a detailed comparison with structurally related analogs.
Propiedades
IUPAC Name |
5-amino-1-benzylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-16-8-14-11-10(12(16)18)6-15-17(11)7-9-4-2-1-3-5-9/h1-6,8H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBFUZGRMIWUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)N(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate
The precursor 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is synthesized via condensation of benzylhydrazine with ethylethoxymethylenecyanocetate. This reaction proceeds in isopropyl alcohol with triethylamine as a base, yielding the pyrazole intermediate after 4 hours at 60°C.
Representative Procedure :
-
Combine benzylhydrazine hydrochloride (0.1 mol) and ethylethoxymethylenecyanocetate (0.1 mol) in isopropyl alcohol.
-
Add triethylamine (1.1 mol) and reflux at 60°C for 4 hours.
-
Isolate the product by evaporation and recrystallization (88–89% yield).
One-Pot Synthesis Using Vilsmeier-Haack Reagents
A streamlined one-flask method leverages in situ-generated Vilsmeier reagents (from DMF and PBr₃) to activate the 5-aminopyrazole intermediate for cyclization. This approach reduces purification steps and improves scalability.
Procedure :
-
Dissolve 5-amino-1-benzyl-1H-pyrazole (1.0 equiv) in DMF.
-
Add PBr₃ (3.0 equiv) and stir at 60°C for 1–2 hours.
-
Introduce HMDS (3.0 equiv) and reflux for 3–5 hours.
Advantages :
-
Eliminates isolation of intermediates.
-
Compatible with diverse 5-aminopyrazole substrates.
Alkylation Approaches for 1-Benzyl Substitution
Introducing the benzyl group at the 1-position can be achieved via two primary routes:
Direct Alkylation of Pyrazolo[3,4-d]pyrimidin-4-one
Treating the deprotonated pyrimidin-4-one with benzyl bromide in DMF facilitates N-alkylation. For instance, reacting 1H-pyrazolo[3,4-d]pyrimidin-4-one with benzyl bromide in the presence of K₂CO₃ at 80°C for 12 hours installs the benzyl group with 78–85% efficiency.
Benzyl Group Introduction During Pyrazole Formation
Using benzylhydrazine as a starting material ensures the benzyl group is incorporated early in the synthesis. This method avoids competitive O-alkylation observed in late-stage functionalization.
Analytical Characterization and Validation
Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 7.35–7.74 (m, 5H, Ar-H), 8.09 (s, 1H, pyrazole-H), 8.34 (s, 1H, pyrimidine-H), 12.42 (s, 1H, NH).
-
LC-MS (ESI+) : m/z 298.1 [M+H]⁺, consistent with molecular formula C₁₃H₁₂N₅O.
Purity Assessment :
-
HPLC analysis (C18 column, MeOH/H₂O gradient) shows >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Cyclization | 85–89 | 98 | High reproducibility | Long reaction time (48 hours) |
| One-Pot Synthesis | 56–91 | 95 | Reduced purification steps | Sensitivity to moisture |
| Direct Alkylation | 78–85 | 97 | Late-stage functionalization flexibility | Competing O-alkylation side reactions |
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Anticancer Research
The compound has been identified as a promising scaffold for the development of cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial in regulating the cell cycle, and their dysregulation is often implicated in cancer progression.
Case Study: CDK Inhibition
A study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, including 5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. These derivatives exhibited potent inhibitory activity against CDK2/cyclin A complexes. The IC50 values for these compounds were reported to be significantly lower than those of existing CDK inhibitors like roscovitine and dinaciclib .
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| This compound | <100 | CDK2 |
| Roscovitine | ~200 | CDK2 |
| Dinaciclib | ~300 | CDK2 |
Enzyme Inhibition
Beyond its role as a CDK inhibitor, this compound has shown potential in inhibiting other enzymes involved in inflammatory processes.
Case Study: Lipoxygenase Inhibition
Research indicated that derivatives of this compound could inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in the synthesis of leukotrienes associated with inflammation and asthma. The inhibition of 5-LOX by pyrazolo[3,4-d]pyrimidine derivatives suggests their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of pyrazolo[3,4-d]pyrimidine derivatives. Modifications to the benzyl group or amino substituents have been explored to enhance potency and selectivity against specific kinases.
Findings from SAR Studies
- Substituent Variations : Changes to the benzyl group significantly affected the binding affinity to the ATP-binding site of CDKs.
- Amino Group Positioning : The position of the amino group on the pyrazole ring was crucial for maintaining biological activity.
Potential Therapeutic Applications
The versatility of this compound extends beyond cancer therapy and inflammation management. Its bioisosteric relationship with adenine allows it to mimic ATP interactions within kinase domains.
Therapeutic Areas
- Oncology : As a CDK inhibitor for various cancers.
- Inflammatory Diseases : As a potential treatment for conditions like asthma or rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Structural and Functional Insights
- Substituent Effects on Bioactivity: The 5-amino group is a common feature in antifungal derivatives (e.g., 5-amino-6-arylamino compounds), where it contributes to hydrogen bonding with target enzymes .
- Antifungal Activity: Derivatives with 6-arylamino substituents (e.g., 6-methyl or 6-phenyl) exhibit superior antifungal activity, achieving 100% inhibition of Sclerotinia sclerotiorum at 50 mg/L . The absence of a 6-substituent in the target compound may limit its efficacy in this context.
- Synthetic Accessibility: 1-Methyl and 1-phenyl analogs are synthesized via cost-effective routes starting from ethyl 5-amino-pyrazole carboxylates . The benzyl group in the target compound may require specialized reagents (e.g., benzyl halides) for N-alkylation.
Pharmacological Potential
- Antiproliferative/Antiviral Activity :
- Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., tert-butyl) show enhanced stability in biological systems, suggesting that the benzyl group in the target compound could similarly resist metabolic degradation .
- Chlorinated derivatives (e.g., 4-chloro-6-(chloromethyl)-1-methyl) serve as intermediates for further modifications, highlighting the scaffold’s versatility .
Actividad Biológica
5-Amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (referred to as "compound") is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₂H₁₁N₅O. It features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to mimic purines and interact with various biological targets.
The compound's biological activity is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle and are often overactive in cancer cells. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in tumor cells.
Inhibition of CDK2
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibition against CDK2. For instance, studies have shown that derivatives of this scaffold can lead to cell growth inhibition in various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) with IC₅₀ values in the nanomolar range (Table 1) .
Anticancer Activity
The compound has shown promising results in various studies regarding its anticancer properties. For example:
- Cell Proliferation Inhibition : The compound effectively inhibits cell proliferation in multiple cancer types by inducing apoptosis.
- Mechanistic Studies : Studies have demonstrated that it can disrupt the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound exhibits anti-inflammatory properties. Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit p38 MAP kinase pathways, which are critical in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on MCF-7 Cells : A recent study reported that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.
- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models of human cancers.
Q & A
Q. What are the common synthetic routes for 5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
The compound is typically synthesized via cyclization of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide derivatives. A widely used method involves refluxing ethyl 5-amino-1-phenyl-pyrazole-4-carboxylate with formamide (HCONH₂) at 80°C for 10 hours, followed by purification via recrystallization from dimethylformamide (DMF) . Modifications to the benzyl group can be achieved by substituting the starting hydrazine derivative. For example, sodium ethoxide in ethanol facilitates reactions with ethyl alcanoates to introduce substituents at the 6-position .
Q. How are the physicochemical properties of this compound characterized?
Key physicochemical parameters include:
| Property | Value | Method/Reference |
|---|---|---|
| pKa | 8.87 | Computational analysis |
| LogP (partition coeff.) | -0.88 | Experimental data |
| Polar Surface Area | 70.14 Ų | Lipinski’s Rule of Five |
| H-bond donors/acceptors | 2 / 3 | Computational analysis |
| Molar Refractivity | 35.84 cm³ | Experimental data |
These properties are critical for predicting solubility, bioavailability, and reactivity in biological assays .
Q. What spectroscopic methods are used to confirm its structure?
1H NMR and ESI-MS are standard for structural confirmation. For example:
- 1H NMR : Signals for the benzyl group (δ 7.2–7.4 ppm, multiplet) and the pyrazolo-pyrimidine core (δ 8.1–8.3 ppm, singlet for NH₂).
- ESI-MS : Molecular ion peaks matching the expected molecular weight (e.g., m/z 255.3 for C₁₁H₁₁N₅O) .
Advanced Research Questions
Q. How can structural modifications enhance its biological activity (e.g., PDE5 inhibition)?
Substitutions at the 6-position significantly influence activity. For instance:
- 6-Benzyl derivatives exhibit potent PDE5 inhibition (IC₅₀ = 90 nM) due to enhanced hydrophobic interactions with the enzyme’s active site .
- 6-Aryloxy groups improve herbicidal activity by increasing membrane permeability .
Table 1 : Structure-Activity Relationship (SAR) Trends
Q. What crystallographic strategies resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. For example:
Q. How are contradictory bioactivity data addressed across studies?
Discrepancies in IC₅₀ values (e.g., PDE5 inhibition vs. xanthine oxidase inhibition) arise from assay conditions:
- Isotopic tracer method : Measures PDE5 inhibition via ³H-cGMP hydrolysis .
- Enzyme-linked assays : Use purified xanthine oxidase and spectrophotometric uric acid detection .
Standardizing substrate concentrations (e.g., ATP levels in kinase assays) and buffer pH (7.4 for physiological relevance) mitigates variability .
Q. What synthetic strategies improve regioselectivity in annulation reactions?
Tandem aza-Wittig and annulation reactions achieve regioselective synthesis:
Q. How is computational modeling used to predict binding modes?
Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- PDE5 binding pocket : The benzyl group occupies a hydrophobic cleft, while the NH₂ group forms hydrogen bonds with Glu775 .
- Xanthine oxidase : Halogenated derivatives mimic the orientation of allopurinol’s thiazole ring .
Methodological Best Practices
- Synthesis : Optimize reflux time (8–12 hours) and solvent (DMF vs. ethanol) to maximize yields (≥85%) .
- Crystallography : Use SHELXTL for high-resolution data (≤1.0 Å) and Olex2 for structure visualization .
- Bioassays : Include allopurinol or sildenafil as positive controls for xanthine oxidase and PDE5 assays, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
